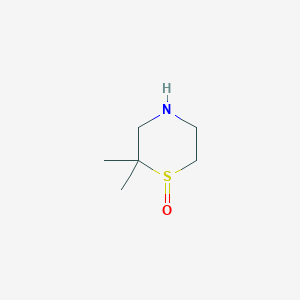
(2,2-difluoroethyl)(2-methanesulfonylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-difluoroethyl)(2-methanesulfonylethyl)amine is an organic compound with the molecular formula C5H11F2NO2S and a molecular weight of 187.21 g/mol . This compound is characterized by the presence of both difluoroethyl and methanesulfonylethyl groups attached to an amine. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine typically involves the reaction of 2,2-difluoroethylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include additional steps such as solvent extraction and crystallization to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-difluoroethyl)(2-methanesulfonylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
(2,2-difluoroethyl)(2-methanesulfonylethyl)amine is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and increasing lipophilicity. The methanesulfonylethyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
(2,2-difluoroethyl)amine: Lacks the methanesulfonylethyl group, making it less versatile in chemical reactions.
(2-methanesulfonylethyl)amine: Lacks the difluoroethyl group, resulting in different chemical properties and reactivity.
Uniqueness
(2,2-difluoroethyl)(2-methanesulfonylethyl)amine is unique due to the presence of both difluoroethyl and methanesulfonylethyl groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various research fields .
Propiedades
Número CAS |
1182884-13-4 |
|---|---|
Fórmula molecular |
C5H11F2NO2S |
Peso molecular |
187.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




